N-[(2,3-dihydroxyphenyl)methyl]-2-(2-methylcyclohexyl)acetamide
Description
N-[(2,3-dihydroxyphenyl)methyl]-2-(2-methylcyclohexyl)acetamide is an organic compound characterized by the presence of a dihydroxyphenyl group and a methylcyclohexyl group attached to an acetamide moiety
Properties
IUPAC Name |
N-[(2,3-dihydroxyphenyl)methyl]-2-(2-methylcyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11-5-2-3-6-12(11)9-15(19)17-10-13-7-4-8-14(18)16(13)20/h4,7-8,11-12,18,20H,2-3,5-6,9-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTVUHWJCJXOBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1CC(=O)NCC2=C(C(=CC=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydroxyphenyl)methyl]-2-(2-methylcyclohexyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydroxybenzaldehyde and 2-methylcyclohexylamine.
Formation of Schiff Base: The aldehyde group of 2,3-dihydroxybenzaldehyde reacts with the amine group of 2-methylcyclohexylamine to form a Schiff base under mild acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The final step involves the acylation of the amine with acetic anhydride to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(2,3-dihydroxyphenyl)methyl]-2-(2-methylcyclohexyl)acetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[(2,3-dihydroxyphenyl)methyl]-2-(2-methylcyclohexyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dihydroxyphenyl group can participate in hydrogen bonding and electron transfer processes, while the acetamide moiety can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-[(2,3-dihydroxyphenyl)methyl]-2-(2-methylcyclohexyl)acetamide: Unique due to its specific substitution pattern and functional groups.
N-[(2,3-dihydroxyphenyl)methyl]-2-(2-ethylcyclohexyl)acetamide: Similar structure but with an ethyl group instead of a methyl group.
N-[(2,3-dihydroxyphenyl)methyl]-2-(2-methylcyclohexyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, mechanism of action, and comparison with related compounds
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